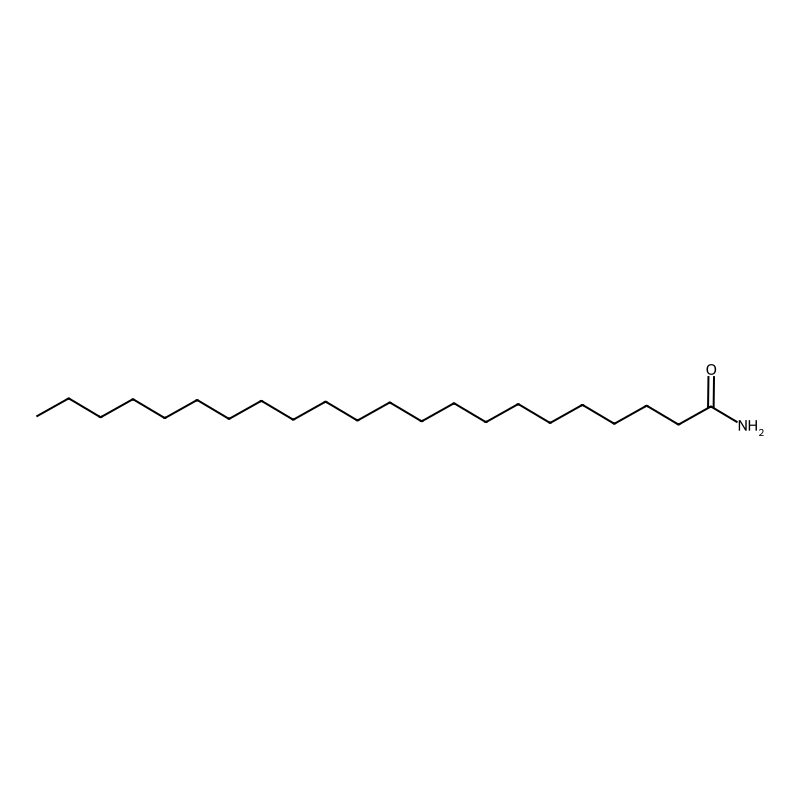

Behenamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Behenamide (CAS: 3061-75-4), also known as docosanamide, is a high-purity, C22 saturated primary fatty acid amide utilized as a specialized high-temperature slip and anti-blocking agent in polymer manufacturing. Characterized by its exceptionally long, fully saturated aliphatic chain, behenamide exhibits a significantly higher melting point (110–113 °C) and extended thermal stability compared to common mono-unsaturated amides like erucamide . In industrial procurement, it is primarily selected for polyolefin (PE, PP) and engineering plastic formulations where processing temperatures exceed the degradation thresholds of standard additives, or where a strictly controlled migration rate is required to prevent surface blooming [1]. Its predictable diffusion kinetics and low volatility make it a critical structural component for high-clarity films, printable packaging, and precision-molded closures.

Substituting behenamide with the industry-standard erucamide (C22:1) or shorter-chain alternatives like stearamide (C18:0) frequently leads to processing failures in high-temperature extrusion and downstream conversion. Erucamide and oleamide possess significantly lower melting points (75–80 °C) and lack the thermal stability required for processing above 220 °C, resulting in thermal degradation, polymer yellowing, and off-gassing . Furthermore, the rapid migration rate of unsaturated amides causes excessive surface accumulation (plate-out) on processing equipment, which severely interferes with heat-sealing integrity and ink adhesion in rotogravure printing [1]. Generic substitution sacrifices the controlled surface morphology and high-temperature resilience that behenamide provides, leading to compromised optical clarity and increased machinery downtime.

Extended Thermal Stability for High-Temperature Polymer Extrusion

Behenamide's saturated C22 structure provides a significantly higher thermal threshold compared to its unsaturated counterpart, erucamide. While erucamide and oleamide melt between 75–80 °C and are prone to degradation at elevated processing temperatures, behenamide maintains a melting point of 110–113 °C and remains thermally stable during high-temperature extrusion exceeding 220 °C . This thermal resilience prevents the yellowing, odor generation, and volatilization commonly observed when standard slip agents are subjected to the processing conditions required for engineering plastics and high-performance polyolefins [1].

| Evidence Dimension | Melting point and thermal degradation threshold |

| Target Compound Data | Behenamide (Melting point 110–113 °C; stable at >220 °C extrusion) |

| Comparator Or Baseline | Erucamide / Oleamide (Melting point 75–80 °C; prone to degradation and yellowing at high temperatures) |

| Quantified Difference | >30 °C higher melting point and extended thermal stability window |

| Conditions | High-temperature polyolefin and engineering resin extrusion |

Enables the high-speed processing of engineering plastics and complex polymer matrices without compromising the final product's color or generating volatile off-gassing.

Controlled Migration Kinetics for Improved Printability and Handling

The volatility and migration rate of slip additives directly impact film processability and downstream conversion. Erucamide is highly volatile and migrates rapidly, causing it to escape and 'plate out' on processing rollers, which interferes with ink adhesion in rotogravure printing. In contrast, behenamide exhibits a significantly lower volatility and a controlled migration rate, ensuring that the additive does not excessively accumulate on machinery or the film surface [1]. This predictable diffusion allows films to achieve the necessary coefficient of friction for handling while maintaining a surface profile that is highly receptive to inks and cold seal adhesives[1].

| Evidence Dimension | Volatility and processing equipment plate-out |

| Target Compound Data | Behenamide (Low volatility, controlled migration, preserves printability) |

| Comparator Or Baseline | Erucamide (High volatility, rapid migration causing machinery plate-out and ink adhesion failure) |

| Quantified Difference | Substantially reduced surface volatility leading to viable rotogravure printability |

| Conditions | Polypropylene film extrusion and rotogravure printing processes |

Prevents costly machinery fouling and ensures that packaging films can be successfully printed and sealed without slip-agent interference.

Optimized Surface Concentration for Precision Closures

In injection-molded high-density polyethylene (HDPE) closures, the chemical structure of the slip agent dictates its surface accumulation and crystalline morphology. A comparative study demonstrated that under identical storage conditions, erucamide rapidly diffuses to form placoid scale-like structures with a high surface concentration of 15.7 µg/cm². Conversely, behenamide forms stable denticulate structures with a much lower, controlled surface concentration of 1.7 µg/cm²[1]. This nearly 10-fold reduction in surface accumulation provides sufficient torque release without the excessive blooming that can contaminate beverage contents or disrupt closure dimensions [1].

| Evidence Dimension | Surface concentration on HDPE closures |

| Target Compound Data | Behenamide (1.7 µg/cm², denticulate structures) |

| Comparator Or Baseline | Erucamide (15.7 µg/cm², placoid scale-like structures) |

| Quantified Difference | 89% lower surface accumulation under identical conditions |

| Conditions | Injection-molded HDPE beverage closures post-storage |

Allows manufacturers to achieve precise application and removal torque in packaging without excessive additive blooming that compromises product purity.

Reduction of Inorganic Fillers for High-Clarity Films

High loadings of inorganic anti-blocking agents, such as talc or silica, inherently degrade the optical clarity of transparent polymer films. Behenamide functions synergistically with these inorganic additives, providing anti-blocking properties that allow manufacturers to significantly reduce the required concentration of solid fillers[1]. By relying on behenamide's high-temperature stability and surface crystallization, polyolefin films can achieve the necessary separation characteristics during winding and storage while maintaining superior transparency and visual appeal compared to heavily filled baseline formulations[1].

| Evidence Dimension | Inorganic filler requirement for target anti-block performance |

| Target Compound Data | Behenamide-supplemented formulation (Enables reduced talc/silica loading, preserving high clarity) |

| Comparator Or Baseline | Standard formulation (Requires high inorganic filler loading, causing haze and reduced transparency) |

| Quantified Difference | Synergistic reduction in required inorganic anti-block volume |

| Conditions | Transparent BOPP and LLDPE packaging film production |

Crucial for procurement in the transparent packaging sector, where balancing anti-blocking functionality with premium optical clarity is a strict quality requirement.

High-Temperature Extrusion of Polypropylene (BOPP/CPP) Films

Behenamide is the preferred additive for oriented polypropylene films processed at elevated temperatures (>220 °C), where standard unsaturated amides would degrade, yellow, or off-gas[1].

Printable Packaging Films Requiring Rotogravure Printing

Selected when films must be printed or cold-sealed post-extrusion. Behenamide's controlled migration prevents the excessive surface plate-out that typically causes ink adhesion failure with erucamide [1].

Injection-Molded HDPE Beverage Closures

Ideal for caps and closures where precise application and removal torque must be maintained without excessive additive blooming (surface accumulation) that could contaminate the beverage [2].

High-Clarity Polyolefin Formulations

Procured for transparent packaging applications where its synergistic anti-blocking properties allow for a reduction in haze-inducing inorganic fillers like talc or silica, preserving optical clarity [3].

References

- [1] US Patent 6497965B1, Slip agents and polypropylene films prepared therefrom.

- [2] Journal of Colloid and Interface Science, Slip-additive migration, surface morphology, and performance on injection moulded high-density polyethylene closures, 2017, 505, 537-545.

- [3] Trigon Chemie, POLYMER ADD-BEHENAMIDE Technical Datasheet.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Custom Compounding of Purchased Resins

Plastics Material and Resin Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Paint and Coating Manufacturing

Docosanamide: ACTIVE